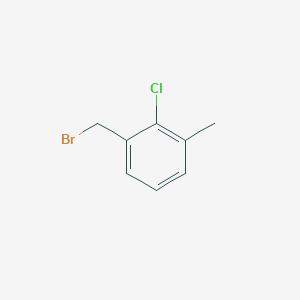

1-(Bromomethyl)-2-chloro-3-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-chloro-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEYVJFKCOFDCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Bromomethyl)-2-chloro-3-methylbenzene CAS number 134271-45-7

An In-Depth Technical Guide to 1-(Bromomethyl)-2-chloro-3-methylbenzene (CAS No. 134271-45-7)

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic hydrocarbon of significant interest as a versatile intermediate in organic synthesis. While not extensively documented as a standalone compound, its structural motifs suggest considerable utility for researchers, scientists, and professionals in drug development and materials science. This document, structured from the perspective of a Senior Application Scientist, elucidates the compound's properties, a robust and logical synthetic pathway, its inherent reactivity, and protocols for its handling and characterization. The guide emphasizes the causality behind methodological choices, ensuring both technical accuracy and practical applicability.

Chemical Identity and Physicochemical Properties

This compound is a substituted toluene derivative featuring a reactive benzylic bromide functional group. This structure makes it an excellent electrophilic building block for introducing the 2-chloro-3-methylbenzyl moiety into a wide range of molecules. The presence of chlorine and bromine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, a key consideration in medicinal chemistry.[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Chloro-3-methylbenzyl bromide | N/A |

| CAS Number | 134271-45-7 | N/A |

| Molecular Formula | C₈H₈BrCl | PubChem |

| Molecular Weight | 223.51 g/mol | PubChem |

| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | General knowledge on benzyl bromides[3] |

| Boiling Point | Not available; expected to be high, likely requiring vacuum distillation | General knowledge |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., CCl₄, CH₂Cl₂, THF, Acetonitrile) | General knowledge on benzyl bromides |

Note: Experimental physical properties for this specific CAS number are not widely published. Predicted properties are based on structurally similar compounds.

Synthesis and Mechanistic Insights

The most logical and efficient synthesis of this compound is achieved through the selective free-radical bromination of the benzylic methyl group of 2-chloro-3-methyltoluene. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) and a radical initiator, is the method of choice for this transformation.[4][5]

Causality of Reagent Selection:

-

N-Bromosuccinimide (NBS): NBS is employed as the bromine source to maintain a low, constant concentration of molecular bromine (Br₂) in the reaction mixture. This is crucial for favoring the radical chain pathway for benzylic substitution over competitive electrophilic aromatic substitution on the electron-rich benzene ring.[6]

-

Radical Initiator (AIBN or Benzoyl Peroxide): A radical initiator is required to start the chain reaction by generating the initial bromine radical (Br•). Light (UV or visible) can also serve this purpose.[4][7][8]

-

Solvent (Carbon Tetrachloride or Acetonitrile): A non-polar, inert solvent like carbon tetrachloride (CCl₄) has traditionally been used. However, due to its toxicity and environmental impact, solvents like acetonitrile or supercritical CO₂ are increasingly preferred as viable alternatives.[9][10][11]

Synthetic Workflow Diagram

Caption: Synthetic route to the target compound via Wohl-Ziegler bromination.

Detailed Experimental Protocol: Synthesis

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) |

| 2-Chloro-3-methyltoluene | 140.61 | 7.03 g | 50.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 9.34 g | 52.5 (1.05 eq) |

| Azobisisobutyronitrile (AIBN) | 164.21 | 164 mg | 1.0 (0.02 eq) |

| Carbon Tetrachloride (CCl₄) | 153.82 | 250 mL | - |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 2-chloro-3-methyltoluene (7.03 g, 50.0 mmol), N-bromosuccinimide (9.34 g, 52.5 mmol), and carbon tetrachloride (250 mL).

-

Initiation: Add the radical initiator, AIBN (164 mg, 1.0 mmol).

-

Reaction Execution: Heat the mixture to reflux (approx. 77 °C) using a heating mantle. The reaction can be accelerated by irradiation with a standard 100W light bulb placed near the flask.[4]

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete when the solid succinimide (a byproduct) is observed floating at the surface of the solvent.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide.

-

Purification: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity and Synthetic Utility

The primary site of reactivity in this compound is the benzylic carbon bonded to the bromine atom. As a benzyl bromide, it is a potent electrophile and readily undergoes nucleophilic substitution reactions (Sₙ2 type) with a wide variety of nucleophiles.[12] This reactivity makes it a valuable tool for synthetic chemists.

Common Transformations:

-

Ether Synthesis: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) yields benzyl ethers.

-

Ester Synthesis: Reaction with carboxylate salts (RCOO⁻) produces benzyl esters.

-

Thioether Synthesis: Reaction with thiolates (RS⁻) or thiourea provides a route to benzyl thioethers.[12]

-

Amine Alkylation: Reaction with primary or secondary amines leads to the formation of substituted benzylamines.

-

Cyanation: Reaction with cyanide salts (e.g., NaCN) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid.

General Reactivity Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. BENZYL BROMIDE [training.itcilo.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. prepchem.com [prepchem.com]

- 8. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 9. Improved process for side-chain bromination of alkyl-benzenes - Patent 1705168 [data.epo.org]

- 10. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 12. arkat-usa.org [arkat-usa.org]

A Technical Guide to the Reactivity of 1-(Bromomethyl)-2-chloro-3-methylbenzene in Nucleophilic Substitution Reactions

Abstract: This technical guide provides an in-depth analysis of the chemical reactivity of 1-(Bromomethyl)-2-chloro-3-methylbenzene, a key substituted benzylic bromide intermediate in organic synthesis and drug discovery. Benzylic halides are renowned for their unique ability to undergo nucleophilic substitution via both SN1 and SN2 pathways. However, the reactivity of this specific molecule is intricately modulated by the electronic and steric influences of its aromatic substituents. This paper dissects these competing factors, explaining how the ortho-chloro and meta-methyl groups create a complex mechanistic landscape. We will explore the destabilizing inductive effect of the chlorine atom on carbocation formation (hindering SN1) and the significant steric hindrance it imposes on backside nucleophilic attack (hindering SN2). The guide concludes that this compound is a sterically hindered and electronically deactivated substrate whose reaction pathway is highly dependent on experimental conditions, making a thorough understanding of its properties essential for its effective use in complex molecular construction.

Introduction

Benzylic halides are a cornerstone class of reagents in modern organic synthesis, prized for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize both the transition states of SN2 reactions and the carbocation intermediates of SN1 reactions.[1] this compound is a valuable, though structurally complex, member of this class, serving as a versatile building block for introducing the 2-chloro-3-methylbenzyl moiety into target molecules.[2]

The purpose of this guide is to move beyond a generalized understanding of benzylic reactivity and provide a detailed, field-proven analysis of how the specific substitution pattern of this compound governs its behavior. For researchers in drug development, where precise control over reaction outcomes is paramount, understanding the nuanced interplay of electronic and steric effects is critical for optimizing synthetic routes and maximizing yields.

Structural Analysis and Its Mechanistic Implications

The reactivity of a benzylic bromide is not determined by the benzylic position alone; it is the result of a delicate balance between the inherent stability of the benzylic system and the influence of any substituents on the aromatic ring.

The Unique Reactivity of the Benzylic Position

The carbon atom attached to the benzene ring is termed the "benzylic position." A halide at this position is exceptionally labile because the transition states and intermediates of substitution reactions are stabilized by conjugation with the aromatic π-system.

-

SN1 Pathway: In a dissociative (SN1) mechanism, the leaving group departs to form a benzylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge is delocalized across the aromatic ring.[3][4] This stabilization lowers the activation energy for ionization, making the SN1 pathway accessible, even for what is formally a primary halide.[1][5]

-

SN2 Pathway: In a concerted (SN2) mechanism, the π-orbitals of the benzene ring overlap with the p-orbital of the benzylic carbon in the trigonal bipyramidal transition state. This conjugation stabilizes the transition state, accelerating the rate of SN2 reactions compared to their non-aromatic counterparts.[1]

Caption: Resonance delocalization stabilizes the benzylic carbocation.

Electronic Effects of Aromatic Substituents

In this compound, the substituents dictate the electronic character of the ring and, consequently, the stability of any potential carbocation intermediate.

-

Ortho-Chloro Group: The chlorine atom at the C2 position exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[6][7] This effect strongly destabilizes the adjacent benzylic carbocation that would form in an SN1 reaction. While halogens can also donate electron density via resonance (+M), this effect is weaker than their inductive pull and is most effective for charges at the ortho and para positions, not on an exocyclic carbon.[8] Therefore, the net electronic influence of the ortho-chloro group is a significant deactivation towards the SN1 pathway.

-

Meta-Methyl Group: The methyl group at the C3 position is weakly electron-donating through an inductive effect.[9] In electrophilic aromatic substitution, this would be an activating group. However, its ability to stabilize a benzylic carbocation from the meta position is minimal, as it cannot directly participate in resonance delocalization of the positive charge.

The cumulative electronic effect of these substituents renders the formation of a benzylic carbocation from this compound significantly less favorable than from unsubstituted benzyl bromide.

Steric Hindrance at the Reaction Center

The SN2 mechanism is exquisitely sensitive to steric bulk around the electrophilic carbon. The nucleophile must approach from the side opposite the leaving group (backside attack), and any obstruction to this trajectory will dramatically slow the reaction rate.[10][11]

In this molecule, the benzylic -CH2Br group is flanked by substituents at both adjacent (ortho) positions: a chloro group at C2 and a methyl group at C6 (via the C1-C6 bond). This substitution pattern creates a sterically crowded environment around the reaction center. The van der Waals radii of the chloro and methyl groups physically impede the optimal trajectory for the incoming nucleophile, presenting a significant steric barrier to an SN2 reaction.[12]

Predicted Reactivity and Mechanistic Dichotomy

The structural features of this compound place it in a state of mechanistic conflict. The electronic effects strongly disfavor the SN1 pathway, while the steric effects strongly disfavor the SN2 pathway.

Caption: Competing SN1 and SN2 pathways and their inhibiting factors.

Data Presentation: Factors Influencing the Reaction Mechanism

To effectively utilize this reagent, scientists must select conditions that favor a single, predictable pathway. The following table summarizes these choices.

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism | Rationale for this compound |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, N₃⁻, RS⁻) | Strong nucleophiles can force the sterically hindered SN2 pathway. Weak nucleophiles may lead to very slow SN1 solvolysis.[14] |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., DMSO, acetone) | Polar protic solvents stabilize the carbocation intermediate, while polar aprotic solvents enhance the strength of the nucleophile.[13] |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | The substrate is a primary, but highly substituted, benzylic halide, making it a borderline case. |

Synthetic Utility and Representative Protocols

Despite its attenuated reactivity, this compound is a valuable synthon for installing a sterically demanding and electronically defined benzyl group.

Experimental Protocols

The following protocols are provided as self-validating systems for achieving predictable outcomes. They represent archetypal SN2 and SN1-leaning conditions.

Protocol 1: A Representative SN2 Reaction with Sodium Azide

This protocol utilizes a strong nucleophile in a polar aprotic solvent to favor the SN2 pathway.

Objective: Synthesis of 1-(Azidomethyl)-2-chloro-3-methylbenzene.

Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.34 g, 10.0 mmol) and anhydrous dimethylformamide (DMF, 40 mL).

-

Reagent Addition: Add sodium azide (NaN₃, 0.78 g, 12.0 mmol, 1.2 eq.) to the stirred solution.

-

Reaction Conditions: Heat the mixture to 50 °C using an oil bath and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 6-12 hours.

-

Work-up: Cool the reaction to room temperature and pour it into 100 mL of deionized water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: A Representative Solvolysis (SN1-leaning) Reaction

This protocol uses a weak nucleophile (ethanol), which also serves as the solvent, to favor an SN1-type mechanism.[15]

Objective: Synthesis of 1-(Ethoxymethyl)-2-chloro-3-methylbenzene.

Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (2.34 g, 10.0 mmol) in absolute ethanol (30 mL).

-

Reagent Addition: Add a non-nucleophilic base, such as 2,6-lutidine (1.29 g, 12.0 mmol, 1.2 eq.), to scavenge the HBr produced during the reaction.

-

Reaction Conditions: Heat the mixture to reflux (approx. 78 °C). Due to the substrate's lower reactivity, this may require a prolonged reaction time (24-48 hours). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether (50 mL) and wash with 1M HCl (2 x 20 mL) to remove the lutidinium salt, followed by saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be further purified by vacuum distillation.

Synthesis of this compound

The title compound is typically prepared via a selective free-radical bromination of the benzylic methyl group of a suitable precursor, a process known as the Wohl-Ziegler reaction.[16][17]

Caption: Synthetic workflow for the target compound via radical bromination.

Protocol 3: Radical Bromination of 1-Chloro-2,3-dimethylbenzene

Objective: Synthesis of this compound.

Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-chloro-2,3-dimethylbenzene (15.4 g, 100 mmol), N-bromosuccinimide (NBS, 18.7 g, 105 mmol, 1.05 eq.), and carbon tetrachloride (CCl₄, 150 mL).[16]

-

Initiator Addition: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 328 mg, 2.0 mmol, 0.02 eq.).[17]

-

Reaction Conditions: Heat the mixture to reflux (approx. 77 °C) using a heating mantle. Irradiate the flask with a 100-250W lamp to facilitate radical initiation. The reaction is complete when the denser succinimide byproduct floats to the surface (typically 2-4 hours).[17]

-

Work-up: Cool the mixture to room temperature and filter to remove the succinimide.

-

Purification: Wash the filtrate with 10% aqueous sodium thiosulfate solution (50 mL) to remove any excess bromine, followed by water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved via vacuum distillation or column chromatography.

Conclusion

This compound is a synthetically useful but mechanistically complex benzylic halide. Its reactivity is significantly attenuated compared to simpler analogues due to a "push-pull" of competing electronic and steric factors. The electron-withdrawing ortho-chloro group disfavors the SN1 pathway, while the sterically crowded environment around the benzylic carbon hinders the SN2 pathway. Consequently, the reaction outcome is not inherent to the substrate but is dictated by the experimentalist's choice of nucleophile, solvent, and temperature. By understanding these underlying principles, researchers and drug development professionals can harness the unique properties of this building block to achieve their desired synthetic transformations with precision and control.

References

- Application Note: A Reliable Two-Step Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene. Benchchem.

- Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene. Benchchem.

- What produces steric hindrance? Quora.

- Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Quora.

- 1-Bromo-2-chloro-3-methylbenzene - 97329-43-6. Vulcanchem.

- The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. MDPI.

- Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry.

- Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. JoVE.

- Factors Affecting the Rates of SN1 and SN2 Reactions. S.P.C. Mahavidyalaya.

- Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Chemistry Stack Exchange.

- Reactions at the benzylic position (video). Khan Academy.

- Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.

- Kinetics of the Ritter‐type solvolysis of α‐methyl‐benzyl bromide. ResearchGate.

- Rates and Mechanism for the Solvolyses of 2,2-Dimethyl-2-sila-1-indanyl. Bromide and a-Trialkylsilylbenzyl p-Toluenesulfonates. J-STAGE.

- Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination. ACS Publications.

- Experiment 8 — Kinetics of SN1 Solvolysis. Swarthmore College.

- Explaining the reactivity of substituted benzenes. Crunch Chemistry.

- Reactivity of substituted benzenes. Pearson+.

- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

- Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.

- Buy 1-Bromo-2-chloro-3-methylbenzene. Smolecule.

- Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts.

- Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.

- Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety. Oreate AI Blog.

- Reactivity of chlorobenzene and benzene in electrophilic substitutions. ECHEMI.

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. Buy 1-Bromo-2-chloro-3-methylbenzene | 97329-43-6 [smolecule.com]

- 3. quora.com [quora.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Khan Academy [khanacademy.org]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Explaining the reactivity of substituted benzenes - Crunch Chemistry [crunchchemistry.co.uk]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jove.com [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. amherst.edu [amherst.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Technical Safety Protocol: 1-(Bromomethyl)-2-chloro-3-methylbenzene

Executive Summary & Chemical Identity[1]

Core Directive: This guide addresses the handling of 1-(Bromomethyl)-2-chloro-3-methylbenzene (CAS: 134271-45-7).[1]

CRITICAL DISTINCTION: Do not confuse this compound with its aryl bromide isomer, 1-Bromo-2-chloro-3-methylbenzene (CAS 97329-43-6). The compound discussed here is a benzyl bromide derivative , characterized by a bromine atom attached to a benzylic carbon. This structural feature renders it a potent lachrymator (tear gas agent) and a highly reactive alkylating agent .

Chemical Profile

| Property | Detail |

| Chemical Name | This compound |

| Common Synonyms | 2-Chloro-3-methylbenzyl bromide; alpha-Bromo-2-chloro-3-xylene |

| CAS Number | 134271-45-7 |

| Molecular Formula | C₈H₈BrCl |

| Molecular Weight | 219.51 g/mol |

| Physical State | Solid (low melting point) or Liquid (depending on purity/temperature) |

| Primary Hazards | Lachrymator , Skin Corrosive (Cat 1B), Acute Toxicity (Oral), Aquatic Toxicity |

Hazard Mechanism & Toxicology[3][4][5]

To handle this compound safely, one must understand the causality of its toxicity. It is not merely "toxic"; it is a specific type of electrophile.

The Alkylating "Warhead"

The benzylic carbon-bromine bond is weak and highly polarized. In biological systems, this compound acts as a powerful electrophile, undergoing S_N2 substitution reactions with nucleophilic residues on proteins (cysteine thiols, lysine amines) and DNA (guanine bases).

-

Consequence: This results in direct cellular damage, triggering the TRPA1 ion channels in sensory nerves, which causes the intense burning sensation and tearing (lachrymatory effect).

Hydrolysis & Acid Generation

Upon contact with moisture (mucous membranes, humidity), the compound hydrolyzes to release Hydrogen Bromide (HBr) , a corrosive acid that exacerbates tissue damage.

Engineering Controls: The Barrier Approach

Standard laboratory ventilation is often insufficient for potent lachrymators. You must verify specific parameters before opening the vial.

Fume Hood Specifications

-

Face Velocity: Must be verified > 100 fpm (0.5 m/s).

-

Sash Height: Operational sash height must be kept at the lowest possible position (typically < 18 inches) to act as a physical shield against splashes.

-

Trap Placement: If using a vacuum line (e.g., for rotovap), a cold trap (-78°C) is mandatory to prevent migration of vapors into the pump oil or exhaust system.

The "Red Zone" Protocol

Designate the fume hood as a "Red Zone" during use.

-

No other work proceeds in this hood while the compound is open.

-

Signage: Post "DANGER: LACHRYMATOR" on the sash.

-

Waste Staging: All quenching solutions must be prepared inside the hood before the vial is opened.

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Benzyl halides are small, lipophilic molecules that permeate standard nitrile rubber rapidly (often < 5 minutes). Relying solely on thin nitrile gloves provides a false sense of security.

Glove Selection Logic

-

Primary Layer (Inner): 4 mil Nitrile (for dexterity).

-

Secondary Layer (Outer): Silver Shield® (EVOH/PE laminate) or Viton® .

-

Why? Laminate films provide > 4 hours of breakthrough time for benzyl halides, whereas nitrile fails in minutes.

-

-

Alternative (Short duration only): Double-gloved thick nitrile (total > 8 mil) with immediate change-out upon any splash.

Figure 1: PPE Decision Matrix based on operational scale and location.

Operational Protocols

Weighing & Transfer

The Problem: Static electricity can scatter solid benzyl bromides, and liquid drops can vaporize instantly. The Protocol:

-

Tare Outside: Tare your receiving flask outside the hood.

-

Weigh Inside: Move the balance into the hood if possible. If not, transfer the solid into a pre-weighed vial inside the hood, cap it tightly, and then weigh the vial outside.

-

Liquid Handling: Use positive displacement pipettes . Standard air-displacement pipettes will drip due to the high vapor pressure and density of the liquid.

Reaction Setup

-

Temperature Control: Always add this reagent at 0°C or lower if the reaction allows. Lower temperature reduces vapor pressure significantly (Clausius-Clapeyron relation).

-

Closed System: Reactions must be run in septa-sealed flasks under an inert atmosphere (Nitrogen/Argon). Vent needles must lead to a bleach or thiosulfate scrubber, not directly to the hood atmosphere.

Decontamination & Waste Management

The "Quench" Principle: Never dispose of active benzyl bromide into the organic waste stream. It must be chemically destroyed (neutralized) first to prevent downstream exposure to waste handlers.

The Thiosulfate Method (Gold Standard)

Sodium thiosulfate (

Reaction:

Step-by-Step Quenching Protocol:

-

Preparation: Prepare a slurry of 10% Sodium Thiosulfate and sodium bicarbonate (to neutralize HBr) in water.

-

Application:

-

Glassware: Rinse all contaminated spatulas, flasks, and needles with this solution immediately after use.

-

Reaction Mixture: Pour the reaction mixture slowly into a stirred thiosulfate solution.

-

-

Verification: Allow to stir for 30 minutes. Check the organic layer by TLC to ensure the disappearance of the benzyl bromide spot.

-

Disposal: The resulting aqueous layer contains the Bunte salt and can be disposed of as aqueous chemical waste. The organic layer (if extraction is performed) is now safe for standard organic solvent disposal.

Figure 2: Chemical neutralization pathway using Sodium Thiosulfate.

Emergency Response

Spills (> 5 mL)

-

Evacuate: Clear the lab immediately. The lachrymatory effect will make it impossible to see or breathe.

-

Isolate: Close the lab door and post "DO NOT ENTER."

-

Re-entry: Only by personnel wearing SCBA (Self-Contained Breathing Apparatus) or full-face respirators with organic vapor/acid gas cartridges, and Silver Shield gloves.

-

Cleanup: Cover spill with a 1:1 mixture of soda ash and clay kitty litter to absorb liquid. Then, treat the solid waste with the Thiosulfate solution described in Section 6.1.

First Aid[6][7]

-

Eye Contact: DO NOT RUB. Flush with water for 15 minutes.[2][3] Force eyelids open. Seek medical attention immediately (corneal damage risk).[4][2][5]

-

Skin Contact: Wash with soap and water for 15 minutes.[3][6] Do not use alcohol (increases skin permeability).

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13348134, 1-Bromo-2-chloro-3-methylbenzene. Retrieved from [Link]

- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved from [Link]

Sources

Methodological & Application

detailed experimental protocol for the synthesis of 1-(Bromomethyl)-2-chloro-3-methylbenzene

Application Note & Protocol: Synthesis of 1-(Bromomethyl)-2-chloro-3-methylbenzene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, reliable protocol for the synthesis of this compound, a key intermediate in organic synthesis. The method described is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator for the selective free-radical bromination of the benzylic methyl group of 2-chloro-3-methyltoluene.[1][2] This approach is favored because it minimizes competitive electrophilic addition to the aromatic ring, which can be a significant side reaction when using elemental bromine (Br₂).[1][2] This guide offers a comprehensive walkthrough, from reaction setup and safety precautions to work-up, purification, and mechanistic insights, ensuring a high-yield, reproducible synthesis.

Synthetic Strategy & Mechanism

Overall Reaction Scheme

The synthesis proceeds via the selective bromination of the methyl group at the benzylic position of 2-chloro-3-methyltoluene.

Figure 1: Wohl-Ziegler benzylic bromination of 2-chloro-3-methyltoluene to yield this compound.

Mechanistic Principles

The Wohl-Ziegler reaction is a classic free-radical chain reaction.[1][3] The benzylic position is particularly susceptible to radical halogenation because the resulting benzylic radical is resonance-stabilized by the aromatic ring, significantly lowering the C-H bond dissociation energy compared to a standard alkyl C-H bond.[3][4]

The key steps are:

-

Initiation: A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), undergoes thermal or photochemical decomposition to generate initial radicals.[3][5] These radicals react with trace amounts of HBr or Br₂ present to form bromine radicals (Br•).

-

Propagation:

-

A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of 2-chloro-3-methyltoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[4]

-

The HBr reacts with N-Bromosuccinimide (NBS) to generate a low, steady concentration of molecular bromine (Br₂).[2][6]

-

The benzylic radical reacts with this in-situ generated Br₂ to form the desired product, this compound, and regenerates a bromine radical (Br•), which continues the chain reaction.[6]

-

-

Termination: The reaction ceases when radicals combine with each other.

The use of NBS is critical for selectivity. It maintains a very low concentration of Br₂ and HBr, which suppresses the competing ionic electrophilic aromatic substitution pathway that would lead to bromination of the benzene ring.[1][5]

Diagram 1: Simplified free-radical mechanism for the Wohl-Ziegler bromination.

Materials, Equipment, and Safety

Reagents & Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-Chloro-3-methyltoluene | 140.61 | 7.03 g | 50.0 | Starting Material |

| N-Bromosuccinimide (NBS) | 177.98 | 9.34 g | 52.5 | Brominating Agent |

| Azobisisobutyronitrile (AIBN) | 164.21 | 164 mg | 1.0 | Radical Initiator |

| Carbon Tetrachloride (CCl₄) | 153.81 | 250 mL | - | Solvent |

| Dichloromethane (DCM) | 84.93 | As needed | - | Extraction Solvent |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | Aqueous Wash |

| Sodium Sulfate (Na₂SO₄), Anhydrous | 142.04 | As needed | - | Drying Agent |

Note on Solvent: Carbon tetrachloride is a traditional solvent for this reaction due to its inertness and ability to promote the desired pathway.[5] However, due to its toxicity and environmental concerns, other inert solvents like acetonitrile or dichloromethane may be used as alternatives.[5][7]

Equipment

-

500 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

UV lamp or a 100W incandescent light bulb (optional, for initiation)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration (Buchner funnel, filter flask)

-

Standard laboratory glassware (beakers, graduated cylinders)

Critical Safety Precautions

-

General: This procedure must be performed in a well-ventilated chemical fume hood at all times.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is insufficient; use proper glove material like butyl rubber or Viton), and safety glasses or goggles.[8] A face shield is also recommended.[8]

-

N-Bromosuccinimide (NBS): NBS is corrosive and causes severe skin burns and eye damage.[9] It is also harmful if swallowed.[9] Avoid creating dust.[8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

-

This compound (Product): Benzyl bromides are potent lachrymators (tear-inducing agents) and are corrosive. Handle the crude and purified product with extreme care inside the fume hood.

-

Carbon Tetrachloride (CCl₄): CCl₄ is a suspected carcinogen and is toxic. Avoid inhalation and skin contact.

-

AIBN: AIBN can decompose violently if heated without a solvent. Always add it to the solvent at room temperature before heating.

-

Spill & Waste: Have a spill kit ready. All chemical waste, including solvents and aqueous washes, must be disposed of in properly labeled hazardous waste containers according to institutional guidelines.

Detailed Experimental Protocol

Diagram 2: High-level experimental workflow for the synthesis.

Reaction Setup

-

To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-methyltoluene (7.03 g, 50.0 mmol).

-

Add carbon tetrachloride (250 mL) to the flask and stir to dissolve the starting material.

-

Add N-Bromosuccinimide (9.34 g, 52.5 mmol, 1.05 eq).

-

Finally, add the radical initiator, AIBN (164 mg, 1.0 mmol, 0.02 eq).

-

Attach a reflux condenser to the flask. Ensure a gentle flow of cooling water through the condenser.

-

Place the entire apparatus in a heating mantle or oil bath situated on a magnetic stir plate.

Reaction Execution

-

Begin stirring the reaction mixture.

-

Gently heat the mixture to reflux (the boiling point of CCl₄ is ~77 °C).

-

Initiation Insight: The reaction can be initiated and accelerated by irradiating the flask with a UV lamp or a standard 100W incandescent light bulb.[10]

-

Maintain the reaction at reflux for 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or GC-MS. A key visual indicator of completion is the formation of succinimide, a byproduct that is insoluble in CCl₄ and will float to the surface.[5][10]

Work-up and Purification

-

Once the reaction is complete (as indicated by the consumption of the starting material), turn off the heat and allow the mixture to cool to room temperature.

-

Further cool the flask in an ice bath for 30 minutes to maximize the precipitation of the succinimide byproduct.[10]

-

Remove the solid succinimide by vacuum filtration, washing the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with:

-

10% aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining HBr.

-

Water (1 x 50 mL).

-

Brine (saturated NaCl solution) (1 x 50 mL) to aid in the removal of water.

-

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product will be a yellowish oil or solid.

Final Purification

The crude product often contains unreacted starting material and potentially some dibrominated byproduct.[11] Purification is essential.

-

Recrystallization (if the product is solid): This is the preferred method for purification if a suitable solvent system can be found. A common technique is to dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate) and then cool slowly.[11] Alternatively, a solvent/anti-solvent system like ethyl acetate/hexane can be effective.[11]

-

Column Chromatography (if the product is an oil or difficult to crystallize):

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expect a characteristic singlet for the benzylic protons (-CH₂Br) around δ 4.5 ppm and signals for the aromatic protons and the methyl group protons in their respective regions.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Look for the molecular ion peak (M⁺) and the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.

-

Infrared (IR) Spectroscopy: Identify characteristic C-H, C-C aromatic, and C-Br stretches.

References

-

N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Available at: [Link]

-

N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No. - Loba Chemie. Available at: [Link]

-

Safety Data Sheet: N-Bromosuccinimide - ChemScience. Available at: [Link]

-

N-BROMOSUCINIMIDE - Sdfine. Available at: [Link]

-

How does one separate Benzyl bromide from the reaction mixture? - ResearchGate. Available at: [Link]

-

Allylic Bromination (NBS, hv) | Radical Mechanism + Traps - OrgoSolver. Available at: [Link]

-

Wohl-Ziegler Reaction - Organic Chemistry Portal. Available at: [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry - Master Organic Chemistry. Available at: [Link]

-

Allylic Bromination by NBS with Practice Problems - Chemistry Steps. Available at: [Link]

-

An Efficient and Fast Method for the Preparation of Benzylic Bromides - Taylor & Francis Online. Available at: [Link]

-

5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. Available at: [Link]

-

Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]

-

BnBr purification via basic alumina? : r/chemistry - Reddit. Available at: [Link]

-

10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. Available at: [Link]

-

11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 3. orgosolver.com [orgosolver.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. lobachemie.com [lobachemie.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

Application Note: Strategic Installation of the 2-Chloro-3-methylbenzyl Pharmacophore via Phenolic O-Alkylation

Topic: O-alkylation of Phenols using 1-(Bromomethyl)-2-chloro-3-methylbenzene Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This guide details the optimized protocol for the O-alkylation of phenols using This compound (CAS: 97329-43-6). While benzyl bromides are typically highly reactive electrophiles in Williamson ether syntheses, this specific building block presents unique steric and electronic challenges due to the ortho-chloro substituent.

This note addresses the kinetic suppression caused by ortho-substitution and provides a high-yield methodology utilizing the Cesium Effect and Iodide Catalysis to ensure complete conversion while minimizing C-alkylation side products. This moiety is increasingly relevant in medicinal chemistry for modulating lipophilicity (LogP) and blocking metabolic "soft spots" on aromatic rings.

Reagent Profile & Chemical Context

The Electrophile

-

Physical State: Clear to pale yellow liquid/low-melting solid.

-

Hazards: Lachrymator . Corrosive. Handle strictly in a fume hood.

Structural Significance in Drug Design

The 2-chloro-3-methylbenzyl group serves two critical functions in SAR (Structure-Activity Relationship) exploration:

-

Conformational Restriction: The ortho-chloro group introduces steric bulk that forces the ether linkage out of planarity, potentially locking the bioactive conformation.

-

Metabolic Blocking: The substituents block the benzylic position and the electron-rich aromatic ring from rapid P450-mediated oxidation.

Reaction Optimization & Mechanistic Insight

The Steric Challenge

In a standard

-

Problem: The Chlorine atom at the 2-position creates steric hindrance, shielding the methylene carbon. This slows the reaction rate compared to unsubstituted benzyl bromide.

-

Risk: Slower

kinetics allow competing reactions (e.g., C-alkylation or hydrolysis if moisture is present) to become significant.

The Solution: The "Cesium + Iodide" System

To overcome the steric barrier, we employ a dual-activation strategy:

-

Cesium Carbonate (

): Unlike Potassium, the large Cesium cation ( -

TBAI Catalysis (Finkelstein Exchange): Tetrabutylammonium iodide (TBAI) reacts in situ with the benzyl bromide to form the transient benzyl iodide . The C-I bond is weaker and longer than C-Br, making it a far superior leaving group, thereby accelerating the rate-determining step.

Experimental Protocols

Method A: Standard Conditions (Unimpeded Substrates)

Best for: Simple, electron-deficient phenols where nucleophilicity is high.

Reagents:

-

Phenol derivative (1.0 equiv)

-

This compound (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv, anhydrous) -

Solvent: Acetone or Acetonitrile (0.2 M)

Procedure:

-

Dissolve phenol in Acetone.

-

Add

and stir at RT for 15 min to generate phenoxide. -

Add electrophile dropwise.[8]

-

Reflux (56°C for Acetone) for 4–6 hours.

-

Stop Criteria: TLC indicates disappearance of phenol.

Method B: High-Performance Protocol (Recommended)

Best for: Sterically hindered phenols, electron-rich phenols, or scale-up where yield is critical.

Reagents:

-

Phenol derivative (1.0 equiv)

-

This compound (1.2 equiv)

-

Cesium Carbonate (

) (1.5 equiv) -

Catalyst: TBAI (10 mol%)

-

Solvent: DMF (N,N-Dimethylformamide), anhydrous (0.2 M)

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Add the phenol substrate and anhydrous DMF. Stir until dissolved.

-

Deprotonation: Add

in a single portion. The suspension may turn yellow/orange (phenoxide formation). Stir at Room Temperature (RT) for 30 minutes. -

Activation: Add TBAI (10 mol%).

-

Addition: Add this compound dropwise via syringe.

-

Reaction: Heat to 60°C .

-

Note: Do not exceed 80°C to avoid decomposition of the benzyl halide.

-

-

Monitoring: Monitor via HPLC or TLC every 2 hours. Reaction is typically complete in 3–5 hours.

-

Quench: Cool to RT. Dilute with Ethyl Acetate (EtOAc).

-

Workup:

-

Wash organic layer with Water (3x) to remove DMF.

-

Wash with Brine (1x).

-

Dry over

, filter, and concentrate.

-

Data Presentation & Troubleshooting

Solvent & Base Screening (Representative Data)

Comparison of conditions for the alkylation of 4-cyanophenol with this compound.

| Entry | Base | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | Acetone | None | Reflux | 12 | 65% | Incomplete conversion; sluggish. | |

| 2 | DMF | None | 60 | 8 | 78% | Improved solubility helps. | |

| 3 | NaH | THF | None | 0 to RT | 4 | 82% | Fast, but significant C-alkylation byproducts observed. |

| 4 | DMF | TBAI | 60 | 4 | 96% | Optimal. Clean profile. |

Critical Process Parameters (CPP)

-

Water Content: Strictly anhydrous conditions are required. Water competes as a nucleophile, forming the benzyl alcohol impurity.

-

Stoichiometry: Use a slight excess (1.2 equiv) of the bromide to account for trace hydrolysis, but avoid large excesses to simplify purification.

-

Temperature:

promotes elimination or polymerization of the benzyl halide. Keep at 60°C.

Visualization of Workflows

Reaction Pathway

The following diagram illustrates the Finkelstein-assisted

Experimental Workflow

Caption: Step-by-step operational workflow for the high-performance O-alkylation protocol.

References

-

Compound Data: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13348134, 1-Bromo-2-chloro-3-methylbenzene. Retrieved from [Link]

- Cesium Effect: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the O-alkylation of phenols. Journal of Practical Chemistry. (General principle citation for Cs2CO3 efficiency in ether synthesis).

- Finkelstein Catalysis: Eames, J., et al. (2000). The Finkelstein Reaction: A Review.

-

Reaction Context: Beilstein Journal of Organic Chemistry. (2008).[8] Convenient method for preparing benzyl ethers. Retrieved from [Link]

Sources

- 1. 134271-45-7|this compound|BLD Pharm [bldpharm.com]

- 2. 1-Bromo-2-chloro-3-methylbenzene | C7H6BrCl | CID 13348134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-Bromo-2-chloro-3-methylbenzene | CAS 97329-43-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 1-Bromo-2-chloro-3-methylbenzene (97329-43-6) for sale [vulcanchem.com]

- 7. 97329-43-6 | 1-Bromo-2-chloro-3-methylbenzene - AiFChem [aifchem.com]

- 8. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

palladium-catalyzed cross-coupling reactions involving 1-(Bromomethyl)-2-chloro-3-methylbenzene

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-(Bromomethyl)-2-chloro-3-methylbenzene for Advanced Synthesis

Abstract

This technical guide offers a comprehensive exploration of palladium-catalyzed cross-coupling reactions utilizing this compound, a versatile and strategically important building block in medicinal chemistry and materials science. The unique reactivity profile of this substrate, featuring a highly reactive benzylic bromide (C(sp³)-Br) and a more inert aryl chloride (C(sp²)-Cl), allows for selective and sequential functionalization. This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Beyond procedural steps, this guide elucidates the mechanistic rationale behind the selection of catalysts, ligands, bases, and reaction conditions, empowering users to optimize these powerful synthetic tools for their specific research applications. All protocols are supported by mechanistic diagrams, workflow visualizations, and a curated list of authoritative references.

The Strategic Utility of this compound

Substituted toluene derivatives are foundational scaffolds in the synthesis of novel therapeutic agents and functional materials.[1] this compound is a particularly valuable intermediate due to its differentiated reactivity. The benzylic bromide is highly susceptible to oxidative addition to Pd(0) complexes, making it an excellent electrophile for a wide range of cross-coupling reactions.[2] Conversely, the aryl chloride is significantly less reactive under typical conditions, often requiring more specialized, electron-rich ligands and higher temperatures for activation.[3] This reactivity differential enables chemists to selectively functionalize the benzylic position while leaving the aryl chloride intact for subsequent transformations, providing a powerful strategy for building molecular complexity in a controlled, stepwise manner.

Synthesis of the Starting Material

Reliable access to high-purity starting material is paramount. A robust two-step synthesis of the analogous 1-bromo-3-(bromomethyl)-2-chlorobenzene has been reported, which can be adapted for our target molecule starting from 2-chloro-3-methylaniline.[4] The key steps involve a Sandmeyer reaction to install the chloro group, followed by a selective free-radical bromination of the benzylic methyl group.

Protocol 1: Synthesis of 1-Chloro-2-methyl-3-nitrobenzene

This initial protocol outlines the nitration of 2-chloro-3-methylbenzene, a precursor for the amine needed for benzylic bromination.

-

Materials & Reagents: 2-chloro-3-methylbenzene, Nitric acid (70%), Sulfuric acid (98%), Dichloromethane (DCM), Sodium bicarbonate (sat. aq. solution), Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

To a cooled (0 °C) solution of 2-chloro-3-methylbenzene (1.0 equiv) in a minimal amount of DCM, slowly add concentrated sulfuric acid.

-

Add a solution of nitric acid (1.1 equiv) in sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully pour the mixture over crushed ice and extract with DCM (3x).

-

Wash the combined organic layers with water, saturated sodium bicarbonate, and brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Protocol 2: Synthesis of this compound

This procedure details the selective benzylic bromination using N-Bromosuccinimide (NBS).[4]

-

Materials & Reagents: 1-Chloro-2,3-dimethylbenzene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Anhydrous sodium sulfate.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 1-chloro-2,3-dimethylbenzene (1.0 equiv), NBS (1.05 equiv), and CCl₄.

-

Add a catalytic amount of AIBN (0.02 equiv).

-

Heat the mixture to reflux (approx. 77 °C). Reaction can be accelerated by irradiation with a UV or a 100W light bulb.[4]

-

Monitor the reaction by GC-MS or TLC until the starting material is consumed. The solid succinimide byproduct will float to the surface.

-

Cool the mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (hexanes/ethyl acetate) or vacuum distillation to yield pure this compound.

-

Caption: Synthetic workflow for the target compound.

Application Note: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its high functional group tolerance and the stability of its organoboron reagents.[3][5][6][7] For benzylic bromides, this reaction provides a direct route to diarylmethane structures, which are prevalent in pharmaceuticals.[5]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the benzylic bromide to a Pd(0) species. This is typically the rate-determining step for less reactive halides but is facile for benzylic bromides.[8] Transmetalation with the boronic acid (activated by a base) follows, and the cycle concludes with reductive elimination to form the desired product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands like JohnPhos accelerate both oxidative addition and reductive elimination, leading to higher efficiency.[9]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 3: Suzuki Coupling with Phenylboronic Acid

This protocol is optimized for the coupling of benzylic bromides and can be adapted for various aryl and heteroaryl boronic acids.[9]

-

Materials & Reagents:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

-

JohnPhos (4-10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Argon or Nitrogen gas

-

-

Procedure:

-

To a flame-dried Schlenk flask, add Pd(OAc)₂, JohnPhos, and K₂CO₃.

-

Seal the flask, then evacuate and backfill with inert gas (repeat 3 times).[5]

-

Add this compound and phenylboronic acid.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 100-140 °C with vigorous stirring. Microwave conditions (20 minutes at 140 °C) can also be highly effective.[9]

-

Monitor progress by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and add water.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time | Typical Yield (%) | Reference |

| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 140 | 20 min (µW) | >85 | [9] |

| Pd(PPh₃)₄ | None | Cs₂CO₃ | Dioxane | 100 | 12 h | ~70-85 | [5][9] |

| PdCl₂(dppf) | dppf | K₃PO₄ | Toluene | 110 | 8 h | >90 | N/A |

Application Note: Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, representing a powerful method for C(sp²)-C(sp³) or C(sp³)-C(sp²) bond formation.[10][11] With benzylic halides, it provides access to valuable allylbenzene derivatives.[2][12]

Mechanistic Rationale

The reaction follows a Pd(0)/Pd(II) cycle. After oxidative addition of the benzyl bromide to Pd(0), the resulting complex coordinates to the alkene.[13] Migratory insertion of the alkene into the Pd-C bond occurs, followed by a β-hydride elimination step to release the product and form a palladium-hydride species. Finally, the base regenerates the Pd(0) catalyst.[13]

Protocol 4: Heck Coupling with Ethyl Acrylate

This protocol details the coupling with an activated alkene. Electron-withdrawing groups on the alkene generally enhance the reaction rate.[10][13]

-

Materials & Reagents:

-

This compound (1.0 equiv)

-

Ethyl acrylate (1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)

-

Triphenylphosphine (PPh₃) (2-6 mol%)

-

Triethylamine (Et₃N) or Sodium Acetate (NaOAc) (1.5-2.0 equiv)

-

Acetonitrile (MeCN) or DMF, anhydrous

-

-

Procedure:

-

In a Schlenk tube under inert atmosphere, dissolve Pd(OAc)₂ and PPh₃ in the chosen solvent.

-

Add this compound, ethyl acrylate, and the base.

-

Seal the tube and heat to 80-100 °C for 4-16 hours.

-

Monitor the reaction by GC-MS.

-

After cooling, filter the mixture to remove salts and concentrate the filtrate.

-

Redissolve the residue in an organic solvent (e.g., ether), wash with water and brine, dry, and concentrate.

-

Purify by column chromatography to yield the substituted alkene.

-

Application Note: Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp³)-C(sp) bonds by reacting an organic halide with a terminal alkyne.[6][14] This reaction is catalyzed by both palladium and a copper(I) salt and is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials.[6][15]

Mechanistic Rationale

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the benzyl bromide is followed by transmetalation from a copper acetylide species. Reductive elimination then yields the product. The copper cycle facilitates the formation of the key copper acetylide intermediate by reacting the terminal alkyne with the copper(I) salt in the presence of an amine base.[15]

Caption: General experimental workflow for cross-coupling.

Protocol 5: Sonogashira Coupling with Phenylacetylene

This protocol uses the classic Pd/CuI catalyst system. Anhydrous and anaerobic conditions are typically required.[14]

-

Materials & Reagents:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

-

Copper(I) iodide (CuI) (2-5 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as solvent and base)

-

-

Procedure:

-

To a Schlenk flask under inert atmosphere, add PdCl₂(PPh₃)₂, CuI, and this compound.

-

Add the amine solvent (e.g., Et₃N) via syringe, followed by phenylacetylene.

-

Stir the mixture at room temperature to 50 °C. The reaction is often rapid (1-4 hours).

-

Monitor by TLC. Upon completion, dilute with ether and filter through a pad of celite to remove the ammonium salt and catalyst residues.

-

Concentrate the filtrate.

-

Purify the crude product by column chromatography.

-

Application Note: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a critical transformation in drug discovery.[16][17] It has been extensively developed for aryl halides and can be effectively applied to reactive benzylic halides.

Mechanistic Rationale

Similar to other cross-couplings, the cycle involves oxidative addition of the benzyl bromide to Pd(0). The resulting palladium(II) complex then undergoes coordination with the amine. Deprotonation by the base forms a palladium amido complex.[18] Reductive elimination from this complex forges the C-N bond and regenerates the Pd(0) catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOᵗBu) are typically required to facilitate the deprotonation of the amine bound to the palladium center.[19]

Protocol 6: Buchwald-Hartwig Amination with Morpholine

This protocol uses a common catalyst/ligand system for C-N bond formation. The reaction is highly sensitive to air and moisture.

-

Materials & Reagents:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

-

Xantphos or BINAP (2-4 mol%)

-

Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)

-

Toluene, anhydrous

-

-

Procedure:

-

In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the ligand, and NaOᵗBu.[19]

-

Add toluene, followed by morpholine and this compound.

-

Seal the tube and heat to 80-110 °C with stirring for 4-24 hours.

-

Monitor by LC-MS.

-

After cooling, carefully quench the reaction with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography.

-

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Low reaction temperature. | Use fresh catalyst/reagents; Ensure rigorous inert atmosphere technique; Increase temperature. |

| Formation of Homocoupled Product (Bibenzyl) | Reaction rate of coupling is slow relative to homocoupling. | Use a more active ligand; Adjust substrate/nucleophile stoichiometry. |

| Formation of Toluene Derivative (Hydrodehalogenation) | Presence of water or other protic sources; β-hydride elimination (for some substrates). | Ensure anhydrous conditions; Use a non-protic solvent. |

| Ligand Decomposition | Reaction temperature is too high for the chosen ligand. | Screen alternative, more thermally stable ligands (e.g., biarylphosphines). |

References

- BenchChem. (2025). Application Note: A Reliable Two-Step Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

- BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 2-(Bromomethyl)benzaldehyde.

- BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions of Benzyl 2-bromonicotinate for Pharmaceutical Research.

- Gagnon, A. et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC.

- BYJU'S. Heck Reaction.

- Wikipedia. Heck reaction.

- Thermo Fisher Scientific. Heck Reaction.

- Jamison, T. F. et al. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Journal of the American Chemical Society.

- Gevorgyan, V. et al. (2017). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC.

- Chahen, L. et al. (2003). Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. Synlett.

- Nolan, S. P. et al. (2015).

- Kotha, S. (2019). The Applications of Toluene and Xylenes. Request PDF.

- Buchwald, S. L. (2012). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.

- Organic Chemistry Portal. Sonogashira Coupling.

- Magano, J. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Request PDF.

- Chemistry College. (2019). Sonogashira coupling. YouTube.

- LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uwindsor.ca [uwindsor.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nobelprize.org [nobelprize.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. Page not available | Thermo Fisher Scientific - US [thermofisher.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. byjus.com [byjus.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

monitoring the progress of reactions with 1-(Bromomethyl)-2-chloro-3-methylbenzene by TLC

Application Note: Strategic TLC Monitoring of 1-(Bromomethyl)-2-chloro-3-methylbenzene in Nucleophilic Substitutions

Executive Summary

This guide details the thin-layer chromatography (TLC) monitoring of This compound (CAS: 97329-43-6), a highly reactive benzylic bromide intermediate used in medicinal chemistry. Due to its susceptibility to hydrolysis and lachrymatory nature, standard TLC protocols often yield ambiguous results (e.g., decomposition on silica). This note introduces a dual-visualization protocol utilizing UV detection and 4-(p-nitrobenzyl)pyridine (4-NBP) staining to distinctively identify the active alkylating agent against hydrolysis byproducts.

Chemical Context & Safety Profile

The Molecule

-

Reactivity: The benzylic carbon-bromine bond is highly electrophilic, making it an excellent substrate for SN2 reactions (e.g., with amines, thiols, or alkoxides).

-

Stability: Prone to rapid hydrolysis in moist air or on acidic silica gel, converting to the corresponding benzyl alcohol.

Critical Safety (Lachrymator)

This compound is a potent lachrymator (tear gas agent) and skin irritant.

-

Engineering Control: All TLC spotting and developing must occur inside a fume hood.

-

Waste: Dispose of TLC plates in a sealed solid waste container immediately after visualization to prevent off-gassing.

Analytical Methodology

Stationary & Mobile Phases

-

Stationary Phase: Silica Gel 60 F254 (Aluminum or Glass backed).

-

Note: Avoid highly acidic silica, which accelerates the degradation of the bromide to the alcohol during elution.

-

-

Mobile Phase Strategy:

-

Benzylic bromides are relatively non-polar.

-

Standard System: Hexanes:Ethyl Acetate (90:10 to 80:20 v/v).

-

For Amine Products: If the product is a benzylamine, add 1% Triethylamine (TEA) to the mobile phase to prevent streaking.

-

Visualization Strategy (The "Self-Validating" System)

Relying solely on UV is insufficient because the hydrolysis product (alcohol) and the starting material (bromide) both absorb UV and often have similar Rf values.

| Method | Target | Observation | Specificity |

| UV (254 nm) | Aromatic Ring | Dark purple spot (fluorescence quenching) | Low (Detects SM, Product, and Byproducts) |

| 4-NBP Stain | Alkylating Agents (C-Br) | Blue/Purple spot on white background | High (Only detects active Bromide) |

| Anisaldehyde | Alcohols | Pink/Red spot | Medium (Detects Hydrolysis Byproduct) |

Expert Insight: The 4-NBP (4-(p-nitrobenzyl)pyridine) stain is the gold standard for alkylating agents. It reacts specifically with the benzylic bromide via a quaternization reaction, turning blue upon basification. If a spot is UV active but 4-NBP negative, it is not your starting bromide (likely the alcohol or product).

Detailed Experimental Protocol

Reagent Preparation

-

4-NBP Stain: Dissolve 2.5 g of 4-(p-nitrobenzyl)pyridine in 100 mL of acetone.

-

Basifying Spray: 10% Piperidine in acetone (required to develop the color of the 4-NBP stain).

Reaction Monitoring Workflow

The following diagram illustrates the optimized workflow to prevent false positives caused by on-plate hydrolysis.

Figure 1: Optimized TLC workflow for labile benzylic bromides. The "Mini-Workup" is critical to remove reaction buffer salts that might streak or degrade the bromide.

Step-by-Step Procedure

-

Sampling: Take 10 µL of the reaction mixture.

-

Mini-Workup (Crucial): Do not spot directly if the reaction contains strong bases or acids.

-

Add aliquot to a small vial containing 0.5 mL EtOAc and 0.5 mL water (or sat. NaHCO3).

-

Vortex and let layers separate. Use the top organic layer for spotting.

-

-

Plate Layout: Spot three lanes:

-

Lane 1: Reference Starting Material (SM) - Freshly dissolved.

-

Lane 2: Co-spot (SM + Reaction Mixture).

-

Lane 3: Reaction Mixture.

-

-

Elution: Run in Hexanes:EtOAc (90:10).

-

Detection:

-

Dip in 4-NBP stain , blot excess, and heat at 100°C for 1 min.

-

Spray with 10% Piperidine/Acetone .

-

Result: The Starting Material (bromide) will turn intense blue/violet . The product and hydrolysis alcohol will remain colorless (or yellow background).

Data Interpretation & Troubleshooting

Rf Value Hierarchy

In a standard non-polar system (Hex/EtOAc), the elution order is typically:

| Compound | Structure Type | Relative Polarity | Approx Rf (9:1 Hex/EtOAc) | 4-NBP Reaction |

| 1-(Bromomethyl)-... | Benzylic Bromide | Low | 0.6 - 0.8 | Positive (Blue) |

| Benzyl Alcohol | Hydrolysis Impurity | Medium | 0.3 - 0.5 | Negative |

| Benzylamine Product | Reaction Product | High (H-bonding) | 0.1 - 0.3 | Negative |

Common Failure Modes

-

Scenario A: "The Ghost Spot"

-

Observation: A spot appears just below the SM in the reference lane.

-

Cause: The reference standard has partially hydrolyzed in the bottle.

-

Solution: Check the reference bottle. If the "Ghost Spot" is 4-NBP negative, it is the alcohol. Purify the starting material.

-

-

Scenario B: Product Streaking

-

Observation: The product spot (Lane 3) streaks from the baseline.

-

Cause: Formation of a secondary/tertiary amine interacting with silanols.

-

Solution: Add 1% Triethylamine or 1% NH4OH to the mobile phase.

-

Reaction Mechanism & Monitoring Logic

The following diagram details the chemical transformation being monitored.

Figure 2: Reaction scheme distinguishing the desired SN2 pathway from the competing hydrolysis pathway. TLC separates these species by polarity.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13348134, 1-Bromo-2-chloro-3-methylbenzene. Retrieved from [Link]

- Epstein, J., et al. (1955). Colorimetric Estimation of Alkylating Agents with 4-(p-Nitrobenzyl)pyridine. Analytical Chemistry.

-

Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting guide for sluggish reactions with 1-(Bromomethyl)-2-chloro-3-methylbenzene

Subject: Troubleshooting Sluggish Nucleophilic Substitutions ( / )

CAS: 5613-04-7 / 97329-43-6 (isomer dependent) | Safety: Severe Lachrymator[1][2]

Introduction: The "Ortho-Wall" Challenge

You are likely here because your alkylation reaction using 1-(Bromomethyl)-2-chloro-3-methylbenzene is stalling or producing low yields, despite benzyl bromides generally being highly reactive electrophiles.

As a Senior Application Scientist, I often see researchers underestimate the Steric Buttressing Effect in this specific molecule. Unlike a simple benzyl bromide, the chlorine atom at the 2-position (ortho) is not just a passive substituent; it is a steric gatekeeper. Furthermore, the methyl group at the 3-position "pushes" against the chlorine, locking it into a conformation that maximizes hindrance at the benzylic carbon.

This guide moves beyond generic advice to address the specific physical-organic constraints of this trisubstituted benzene derivative.

Module 1: Diagnostic Framework

Before altering conditions, determine why the reaction is sluggish. Use this decision matrix.

Figure 1: Diagnostic logic flow for troubleshooting reactivity issues. The path diverges based on nucleophile strength (

Module 2: Reagent Integrity (The Silent Killer)

Q: My TLC shows a spot, but the reaction won't proceed. Is my reagent dead?

A: Benzyl bromides are moisture-sensitive.[1][2][3] The "sluggishness" is often actually hydrolysis . The 2-chloro substituent makes the C-Br bond slightly more labile to moisture over time due to inductive destabilization, yet sterically hinders the desired reaction.[2]

Validation Protocol:

Run a quick

-

Active Reagent (

): Look for a singlet around 4.5 - 4.6 ppm .[1][2] -

Dead Reagent (

): Look for a shift to 4.7 - 4.8 ppm (variable) and a broad -OH peak.[1][2] -

HBr Scavenging: If the bottle smokes upon opening, HBr has generated. You must neutralize the reaction mixture with a non-nucleophilic base (e.g., DIPEA or

) immediately, or the protonation will kill your nucleophile.

Module 3: Overcoming the "Ortho-Effect" ( Optimization)

Q: I am using a standard amine/thiol. Why is the substitution 10x slower than with benzyl bromide?

A: You are fighting geometry. The

-

The Barrier: The 2-Chloro atom has a Van der Waals radius of ~1.75 Å.[1] It physically blocks the trajectory of the incoming nucleophile.

-

The Buttress: The 3-Methyl group restricts the rotation of the 2-Chloro group, forcing it to stay in the way.[1][2]

Solution Strategy: The Finkelstein "Kick-Start"

Do not just heat it (which risks polymerization).[1][2] Change the leaving group in situ.

The Protocol: Add 10-20 mol% Sodium Iodide (NaI) or Potassium Iodide (KI) to your reaction mixture.[1][2]

Mechanism:

-

Iodide (

) is smaller and a better nucleophile than your bulky amine/thiol.[1][2] It can slip past the 2-Cl steric gate.[2] -

displaces

-

The C-I bond is weaker and longer than C-Br, making the Iodine a "super leaving group."

-

Your actual nucleophile now attacks the Benzyl Iodide, which reacts significantly faster.